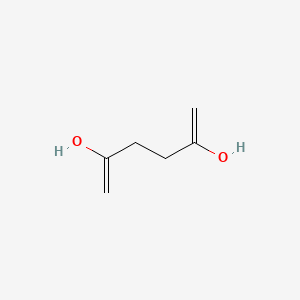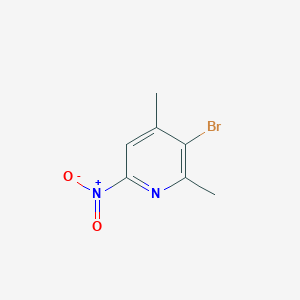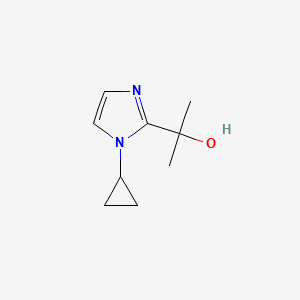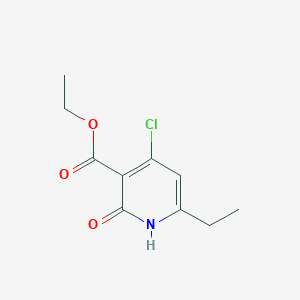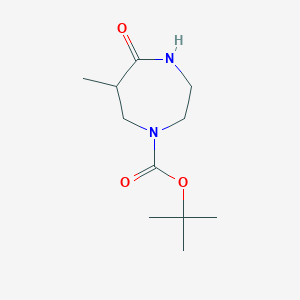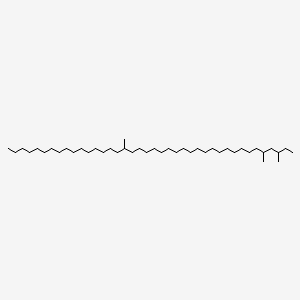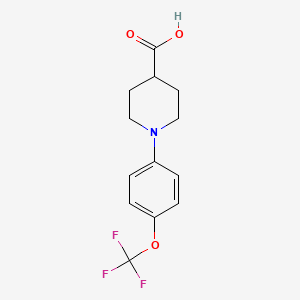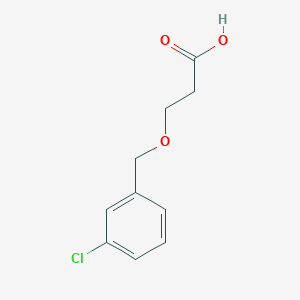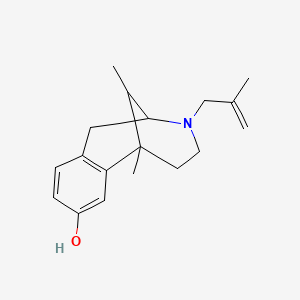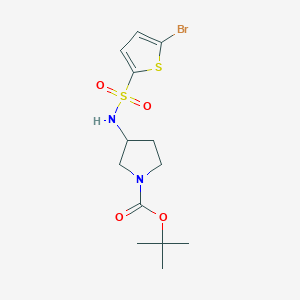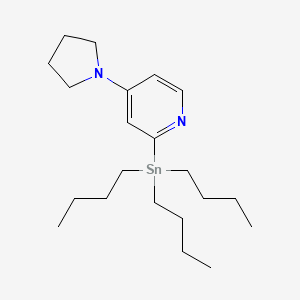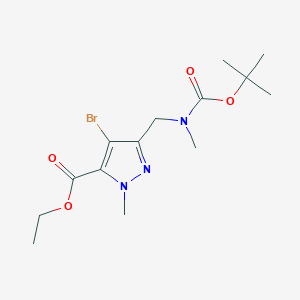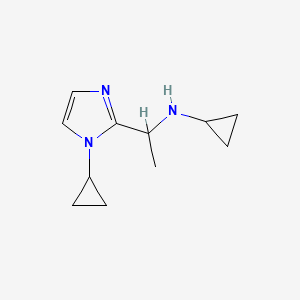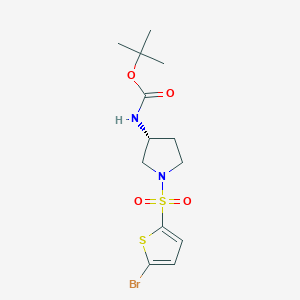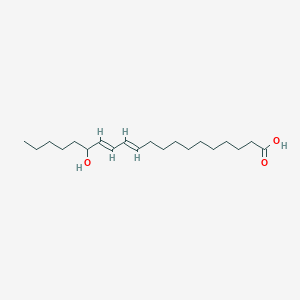
(11E,13e)-15-hydroxy-11,13-icosadienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(11E,13e)-15-hydroxy-11,13-icosadienoic acid is a polyunsaturated fatty acid with a hydroxyl group at the 15th carbon position. This compound is part of the hydroxy fatty acids family, which are known for their biological significance and potential therapeutic applications. The presence of conjugated double bonds and a hydroxyl group makes this compound unique and interesting for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (11E,13e)-15-hydroxy-11,13-icosadienoic acid typically involves the following steps:
Starting Material: The synthesis often begins with a suitable fatty acid precursor.
Hydroxylation: Introduction of the hydroxyl group at the 15th carbon position can be achieved using specific hydroxylating agents under controlled conditions.
Isomerization: The double bonds are introduced and positioned using specific catalysts and reaction conditions to ensure the correct (11E,13e) configuration.
Industrial Production Methods: Industrial production may involve biotechnological approaches, such as microbial fermentation, where genetically engineered microorganisms are used to produce the desired compound. This method is advantageous due to its sustainability and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form saturated or partially saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation Products: Various hydroxy and keto derivatives.
Reduction Products: Saturated fatty acids.
Substitution Products: Halogenated fatty acids.
Chemistry:
Synthesis of Complex Molecules: Used as a building block for the synthesis of more complex molecules.
Study of Reaction Mechanisms: Serves as a model compound for studying reaction mechanisms involving polyunsaturated fatty acids.
Biology:
Cell Signaling: Plays a role in cell signaling pathways due to its structural similarity to other bioactive lipids.
Membrane Fluidity: Influences membrane fluidity and function in biological systems.
Medicine:
Therapeutic Potential: Investigated for its potential therapeutic effects in inflammatory and metabolic disorders.
Drug Development: Used in the development of new drugs targeting specific pathways.
Industry:
Biotechnology: Employed in biotechnological applications for the production of bio-based materials.
Nutraceuticals: Incorporated into nutraceutical products for its health benefits.
Mécanisme D'action
The mechanism of action of (11E,13e)-15-hydroxy-11,13-icosadienoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and conjugated double bonds allow it to participate in various biochemical reactions. It can modulate enzyme activity, influence gene expression, and interact with cell membrane receptors, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
(9Z,11E,13E)-octadecatrienoyl group: A fatty-acyl group derived from octadecatrienoic acid.
(9Z,11E,13E,15Z)-octadecatetraenoic acid: Another polyunsaturated fatty acid with multiple double bonds.
Uniqueness: (11E,13e)-15-hydroxy-11,13-icosadienoic acid is unique due to the presence of a hydroxyl group at the 15th position and its specific double bond configuration. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C20H36O3 |
|---|---|
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
(11E,13E)-15-hydroxyicosa-11,13-dienoic acid |
InChI |
InChI=1S/C20H36O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h9,11,14,17,19,21H,2-8,10,12-13,15-16,18H2,1H3,(H,22,23)/b11-9+,17-14+ |
Clé InChI |
ZTRWPEHMGCHTIT-XILAHJMDSA-N |
SMILES isomérique |
CCCCCC(/C=C/C=C/CCCCCCCCCC(=O)O)O |
SMILES canonique |
CCCCCC(C=CC=CCCCCCCCCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


